3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid
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Overview
Description
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid typically involves the cyclization of hydrazine derivatives with 1,3-diketones or β-ketoesters. One common method is the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions are usually carried out under mild conditions and offer high yields and selectivity.
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs multicomponent one-pot procedures, photoredox reactions, and transition-metal catalyzed reactions . These methods are designed to be efficient, cost-effective, and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like aryl halides and bases such as potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1h-pyrazol-5-yl)propanoic acid
- 3-(3-Phenyl-1h-pyrazol-5-yl)propanoic acid
- 3-(3-Chloropyridin-2-yl)-1h-pyrazole-5-carbohydrazide
Uniqueness
3-(1,3-Diethyl-1h-pyrazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethyl groups on the pyrazole ring enhances its lipophilicity and may influence its interaction with biological targets . This compound’s unique structure makes it a valuable scaffold for the development of new bioactive molecules and materials.
Properties
Molecular Formula |
C10H16N2O2 |
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Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-(2,5-diethylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C10H16N2O2/c1-3-8-7-9(5-6-10(13)14)12(4-2)11-8/h7H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
YZSPVUFVBLUROM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1)CCC(=O)O)CC |
Origin of Product |
United States |
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